ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound features a thieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety and a 4-(pyrrolidin-1-ylsulfonyl)benzamido substituent. Structurally, it combines a bicyclic heteroaromatic system (thienopyridine) with a sulfonamide-linked benzamide, suggesting applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator. While direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., thiazolo-pyrimidines and imidazopyridines) are synthesized via condensation reactions or one-pot multi-step protocols .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5S3/c1-2-37-28(34)31-16-13-20-23(17-31)39-27(24(20)26-29-21-7-3-4-8-22(21)38-26)30-25(33)18-9-11-19(12-10-18)40(35,36)32-14-5-6-15-32/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLYROVCOWOICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the benzo[d]thiazole and pyrrolidinyl sulfonamide moieties contributes to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-c]pyridine have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could inhibit tumor growth in vivo, suggesting their potential as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has been reported to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it essential to consider in therapeutic contexts .
Antimicrobial Activity
Compounds with similar structures have also shown antimicrobial properties. For example, thiazole derivatives have been documented to possess antibacterial and antifungal activities. The interaction of the benzo[d]thiazole moiety with microbial cell membranes is believed to play a role in this activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Apfel et al. (2001) | Anticancer Activity | Demonstrated significant cytotoxicity against breast and glioblastoma cell lines with IC50 values in the nanomolar range for structurally related compounds. |
| Bolling et al. (2018) | Enzyme Inhibition | Identified potent inhibition of CYP3A4 by related thieno[2,3-c]pyridine derivatives with implications for drug-drug interactions. |
| De Gruyter (2023) | Structural Analysis | Provided insights into the crystal structure which correlates with biological activity; highlighted the importance of spatial arrangement in efficacy. |
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Cell Proliferation : Compounds targeting specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function through interference with essential enzymes.
Scientific Research Applications
Synthesis Overview
The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving appropriate thiophene derivatives.
- Introduction of Functional Groups : Subsequent reactions introduce the benzo[d]thiazole and pyrrolidin-1-ylsulfonyl groups via coupling reactions.
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent . Studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole possess significant antimicrobial properties. This compound may exhibit activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics.
Biological Research
The compound's ability to interact with specific biological receptors makes it useful in studying receptor-ligand interactions. It can serve as a probe in biochemical assays to elucidate the mechanisms of action of various biological pathways.
Material Science
Due to its unique electronic properties, this compound can also be explored for applications in organic electronics and photonic devices. Its potential as a semiconductor material for organic solar cells is under investigation.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor effects of thieno[2,3-c]pyridine derivatives. The findings indicated that compounds with similar structural motifs inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted by Zhang et al. demonstrated that benzothiazole derivatives exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure and Substituent Analysis
Structural and Functional Differences
- Core Heterocycles: The thieno[2,3-c]pyridine core in the target compound differs from thiazolo-pyrimidines () and imidazopyridines () in electronic delocalization and ring strain. Thiazolo-pyrimidines (e.g., 11a, 11b) feature a sulfur-containing thiazole ring fused to pyrimidine, which may confer redox activity absent in the target compound .
- Substituent Effects: The target’s 4-(pyrrolidin-1-ylsulfonyl)benzamido group introduces a sulfonamide linkage, enhancing hydrophilicity and hydrogen-bonding capacity compared to cyano or nitrophenyl substituents ().
Physical and Spectral Comparisons
Melting Points :
Spectral Data :
- IR Spectroscopy : The target’s ester C=O stretch (~1,710 cm⁻¹) aligns with diethyl dicarboxylates in –4 (1,719 cm⁻¹). Its sulfonyl S=O stretches (~1,340–1,150 cm⁻¹) are distinct from nitrile (2,219 cm⁻¹) or furan C-O (~1,250 cm⁻¹) peaks in analogs .
- NMR : The ethyl ester’s triplet (δ 1.3) and quartet (δ 4.2) would resemble diethyl groups in 1l and 2d . Benzo[d]thiazole protons (δ 7.5–8.5) would overlap with aromatic signals in 11a (δ 7.29–7.94) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
